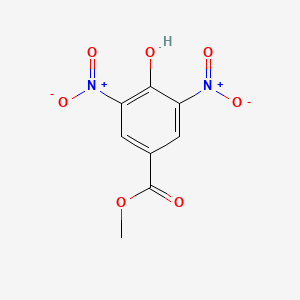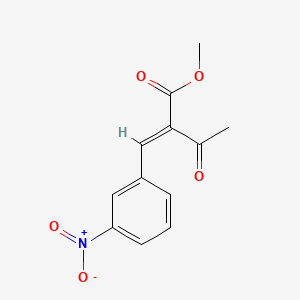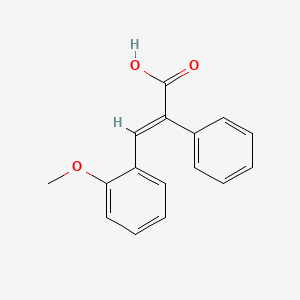
Methyl 4-hydroxy-3,5-dinitrobenzoate
Overview
Description
“Methyl 4-hydroxy-3,5-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O7 . It is used to reduce susceptibility to tumor formation .
Synthesis Analysis
“this compound” can be synthesized from 3,5-Dinitro-4-hydroxybenzoic acid . A mild deacylation method for 3,5-dinitrobenzoates using methanolic solutions of amines, such as dialkylamines, has been developed .
Molecular Structure Analysis
“this compound” contains a total of 23 bonds; 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 nitro groups .
Chemical Reactions Analysis
The reactions of methyl 3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures have been studied. There is evidence for competition between attack at carbonyl and aryl carbon atoms .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 242.14 . Its melting point is between 108-110°C .
Scientific Research Applications
Kinetic and Mechanistic Studies
Methyl 4-hydroxy-3,5-dinitrobenzoate has been the subject of various kinetic and mechanistic studies. For instance, Crampton and Greenhalgh (1986) investigated the reactions of methyl 3,5-dinitrobenzoate with hydroxide ions, providing insights into the competitive nucleophilic attack at aryl and carbonyl carbon atoms. This study enhances our understanding of the stability and reactivity of such compounds in different solvent mixtures (Crampton & Greenhalgh, 1986).
Analytical Chemistry Applications
In analytical chemistry, this compound derivatives, such as methyl-3,5-dinitrobenzoate, have been employed in assays. Parekh and Sims (1977) demonstrated its use in the improved analytical recovery of creatinine from serum, showcasing its potential in clinical chemistry (Parekh & Sims, 1977).
Investigation of Intermediate Complexes
The formation and decomposition of intermediate complexes in reactions involving this compound analogs have been studied, as evidenced by Hasegawa's (1984) work. This research offers valuable information about the behavior of these compounds under specific reaction conditions (Hasegawa, 1984).
Studies on Organic Synthesis
This compound and related compounds have been synthesized and studied for their potential applications in organic synthesis. Monk et al. (2003) explored the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, correcting previously reported methodologies and contributing to the development of more accurate synthetic routes (Monk et al., 2003).
Biomedical Research
In the field of biomedical research, this compound derivatives have been investigated for various applications. For instance, Ahlgren and Ordal (1983) identified the specific amino acid residues modified in the reversible methylation of Bacillus subtilis proteins, which is vital for understanding bacterial chemotaxis (Ahlgren & Ordal, 1983).
Crystallography and Material Science
Crystallography studies, such as those by Vasconcelos et al. (2006), have examined the hydrogen bonding and molecular structures of this compound derivatives. These investigations contribute to our understanding of molecular interactions and the design of new materials (Vasconcelos et al., 2006).
Antimicrobial and Preservative Efficacy
Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, including this compound, in pharmaceutical products. This study underscores the potential of these compounds as effective preservatives in various applications (Kumar, 2012).
Mechanism of Action
Target of Action
Methyl 4-hydroxy-3,5-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been shown to inhibit the growth of all strains of Candida albicans .
Mode of Action
MDNB interacts with its targets through a multi-target antifungal mechanism of action . It is suggested that MDNB interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis can lead to changes in the membrane’s structure and function, inhibiting the growth of the fungus .
Biochemical Pathways
It is known that the compound’s antifungal activity involves various cellular processes, including the disruption of ergosterol synthesis . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Therefore, any disruption in its synthesis can have significant downstream effects on the cell’s viability .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability can be enhanced when it is delivered as a nanoemulsion .
Result of Action
The primary result of MDNB’s action is the inhibition of Candida albicans growth . By interfering with ergosterol synthesis, MDNB disrupts the structure and function of the fungal cell membrane, leading to the inhibition of the fungus’s growth .
Action Environment
The action, efficacy, and stability of MDNB can be influenced by various environmental factors. For instance, the compound’s antifungal activity can be enhanced when it is delivered as a nanoemulsion . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-3,5-dinitrobenzoate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting cellular function and metabolism . The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response . Toxicity studies have highlighted the importance of dosage regulation to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific pathways, leading to the formation of metabolites that may have distinct biochemical properties . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a key role in determining the compound’s bioavailability and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is critical for understanding how the compound exerts its biochemical effects at the subcellular level.
Properties
IUPAC Name |
methyl 4-hydroxy-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-8(12)4-2-5(9(13)14)7(11)6(3-4)10(15)16/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPJNFNJIODHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365182 | |
| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33927-05-8 | |
| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 4-hydroxy-3,5-dinitrobenzoate a potentially advantageous reagent for oligosaccharide synthesis?
A1: Traditional glycosylation methods often require harsh Lewis acid catalysts, which can lead to unwanted side reactions or complicate the synthesis of sensitive oligosaccharides. The research demonstrates that glycosides of this compound can act as glycosyl donors under neutral or mildly basic conditions, eliminating the need for Lewis acids. [] This could allow for milder reaction conditions and potentially improve the synthesis of complex oligosaccharides.
Q2: How does the stereochemistry of the glycosyl donor, this compound, influence the glycosylation reaction?
A2: The research indicates that the beta-anomer of the this compound glycosyl donor generally shows greater reactivity compared to the alpha-anomer. Furthermore, when reacting with the 3-OH group of a protected monosaccharide, the reaction selectively produced the alpha-linked disaccharide. [] This suggests that the stereochemistry of both the donor and acceptor plays a crucial role in determining the stereochemical outcome of the glycosylation reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















